3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-OL
Description
3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-OL is a chiral alcohol derivative featuring a propan-1-ol backbone substituted with a 3-chloro-5-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the aromatic ring are common in agrochemicals and pharmaceuticals due to their electron-withdrawing effects and metabolic stability .
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O/c11-9-5-7(2-1-3-15)4-8(6-9)10(12,13)14/h4-6,15H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZAWJOBBVVGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-OL typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as halogenation, trifluoromethylation, and subsequent reduction to obtain the final product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Based on the search results, information regarding the applications of "3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-ol" is limited. However, the search results do provide information on the properties, structure, and applications of related compounds, which can give us some insight.
Note : There are two similar chemical compounds, "this compound" and "3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)propan-1-ol". Be aware that the following information may be about either of these compounds.
Chemical Building Block
- Synthesis of complex molecules 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)propan-1-ol can be used as a building block in the synthesis of more complex organic molecules.
- Medicinal chemistry Compounds containing trifluoromethyl groups have significant biological activity, particularly in medicinal chemistry.
- Enzyme Inhibition These compounds may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding They have demonstrated the ability to bind to certain receptors, modulating signaling pathways crucial for cellular communication and response.
- Nucleic Acid Interaction There is potential for intercalation with DNA or RNA, influencing gene expression and cellular replication processes.
Anticancer Activity
- Inhibition of tumor cell growth Research suggests that compounds containing trifluoromethyl groups can inhibit the growth of tumor cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
- Cytotoxicity against breast cancer cells Studies have demonstrated that similar pyridine derivatives can be effective against breast cancer cells, showing significant cytotoxicity.
Anti-inflammatory Effects
- Inhibition of pro-inflammatory cytokines Some derivatives have been tested for their ability to inhibit pro-inflammatory cytokines. In vitro assays have shown that these compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a promising anti-inflammatory profile.
Other Applications
- Spectrin-like proteins It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes.
- Novel materials 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)propan-1-ol is utilized in the development of novel materials with unique properties, such as enhanced stability or reactivity.
- Anti-microbial activities 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)propan-1-ol is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Table of Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridine | Moderate enzyme inhibition |
| 4-(Trifluoromethyl)-aniline | Potent against various cancer cell lines |
| 2-Amino-3-chloro-5-trifluoromethylpyridine | Significant antibacterial activity |
Mechanism of Action
The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Derivatives
The closest analog to 3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-OL is its amino-substituted derivative, (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-OL. Additional compounds with overlapping structural motifs, such as 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, share the trifluoromethyl and chloro substituents but differ in core structure and functional groups .
Comparative Analysis Table
Key Findings:
However, the amino group in the analog may confer greater reactivity in nucleophilic reactions or binding affinity in biological systems . The pyrazole-based compound lacks an alcohol/amine group, reducing hydrogen-bonding capacity but introducing a thioether and aldehyde, which may favor electrophilic interactions.
Substituent Effects :
- All three compounds feature -CF₃ and -Cl substituents, which enhance metabolic stability and resistance to oxidative degradation. These groups are critical in agrochemicals (e.g., fungicides) and pharmaceuticals targeting hydrophobic binding pockets .
Synthetic Accessibility: The amino analog is commercially available, suggesting established synthetic routes (e.g., reductive amination or chiral resolution) . The target compound’s synthesis would likely involve similar intermediates, with hydroxylation replacing amination.
Research Implications and Limitations
- Data Gaps : Detailed physicochemical properties (e.g., melting point, logP) and biological activity data for the target compound are absent in the provided evidence. Computational modeling or experimental studies would be required to predict its behavior.
- Structural Diversity: While -CF₃ and -Cl are conserved across analogs, core structure variations (propanol vs. pyrazole) significantly alter applications. The propanol derivatives are more likely to serve as bioactive intermediates, whereas pyrazole derivatives may act as building blocks for heterocyclic synthesis .
Biological Activity
3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-OL is a compound of considerable interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes a trifluoromethyl group, which enhances lipophilicity, allowing for better membrane penetration and interaction with biological targets. The presence of a chloro group on the aromatic ring can also influence its pharmacodynamics.
1. Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects. Its structural similarity to established antidepressants suggests potential interactions with serotonin transporters, enhancing serotonin availability in the synaptic cleft.
2. Anticancer Properties
The compound has shown promise in anticancer research. Studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. The trifluoromethyl group is believed to enhance its potency against various cancer cell lines by modulating signaling pathways critical for tumor growth.
3. Antimicrobial Activity
Preliminary investigations have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes and Receptors : The compound likely interacts with specific enzymes or receptors, modulating their activity and influencing metabolic pathways relevant to disease processes.
- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to cross biological membranes, facilitating its action within cells .
Case Study 1: Antidepressant Activity
A study utilizing computer-aided drug design predicted that this compound could act as a selective serotonin reuptake inhibitor (SSRI). In vivo tests confirmed its efficacy in reducing depressive-like behaviors in animal models, comparable to established SSRIs.
Case Study 2: Anticancer Efficacy
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results indicated that treatment with the compound resulted in significant apoptosis and cell cycle arrest, suggesting its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-OL, and how can reaction conditions be optimized?
Answer:
A common approach involves coupling 3-chloro-5-(trifluoromethyl)benzene derivatives with propanol precursors via nucleophilic substitution or Friedel-Crafts alkylation. For example, details a multi-step synthesis using 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone and diethylamine in ethyl acetate at 60°C, followed by acetylation with DMAP and acetic anhydride. Optimization strategies include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Catalyst selection : Using DMAP to enhance acetylation efficiency.
- Purification : Column chromatography or recrystallization to isolate the product (e.g., 97% purity as in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
